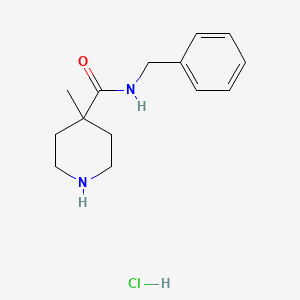

N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride

Description

N-Benzyl-4-methylpiperidine-4-carboxamide hydrochloride (CAS 1185300-85-9) is a piperidine-derived compound featuring a benzyl group attached to the carboxamide nitrogen and a methyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₁ClN₂O, with a molar mass of 280.79 g/mol. This compound is of interest in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and σ receptor modulators, though its commercial availability is noted as discontinued .

Properties

IUPAC Name |

N-benzyl-4-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-14(7-9-15-10-8-14)13(17)16-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLBMHFKDUQWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Overview

Alkylation:

$$

\text{4-methylpiperidine} + \text{benzyl chloride} \xrightarrow{\text{NaOH, reflux}} \text{N-benzyl-4-methylpiperidine}

$$Carboxamide Formation:

$$

\text{N-benzyl-4-methylpiperidine} + \text{phosgene or ethyl chloroformate} \xrightarrow{\text{base, DCM}} \text{N-benzyl-4-methylpiperidine-4-carboxamide}

$$Hydrochloride Salt Formation:

$$

\text{N-benzyl-4-methylpiperidine-4-carboxamide} + \text{HCl} \rightarrow \text{N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride}

$$

Industrial and Alternative Methods

- Continuous Flow Synthesis: Industrial processes may employ continuous flow reactors to enhance reaction control, improve yields, and ensure consistent product quality.

- Alternative Carboxamide Introduction: Some protocols use carbon dioxide under pressure as a greener alternative to phosgene for carboxamide formation, though this may require specialized equipment.

- Catalyst and Solvent Selection: Triethylamine is commonly used as a base, and dichloromethane is preferred for its solvating properties and ease of product isolation.

- Yield Optimization: Careful control of temperature, stoichiometry, and reaction time is crucial. Industrial setups may automate these parameters for reproducibility.

- Purification: Recrystallization from methanol or water is standard, but chromatographic methods can be employed if higher purity is required. The hydrochloride salt is often isolated as a white crystalline solid, soluble in polar solvents.

- Summary Table: Preparation Data

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Typical Yield | 65–80% | 80–90% |

| Purity (by HPLC) | >98% | >99% |

| Reaction Time | 6–12 hours (total) | 4–8 hours (optimized) |

| Key Solvents | Methanol, DCM, water | DCM, ethanol, water |

| Key Reagents | Benzyl chloride, NaOH, phosgene/ethyl chloroformate, HCl | Same, with process automation |

| Purification | Recrystallization, chromatography | Recrystallization, filtration |

- The use of phosgene or ethyl chloroformate for carboxamide introduction is efficient but requires careful handling due to toxicity.

- Continuous flow methods reduce batch-to-batch variability and improve safety in industrial settings.

- The hydrochloride salt is preferred for storage and handling due to its stability and solubility profile.

- Impurity control is critical, especially in pharmaceutical applications, and may require additional purification steps.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Drug Discovery and Development

N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride plays a crucial role in drug development, particularly in the design of novel therapeutic agents. Its structural properties make it an attractive candidate for modification to enhance pharmacological activity.

Case Study:

A recent study highlighted its potential as a lead compound in developing new medications targeting gastrointestinal disorders. The compound demonstrated efficacy in preclinical models, suggesting its viability for further development as a therapeutic agent against functional gastric and intestinal disorders .

Medicinal Chemistry

In medicinal chemistry, NBP is used as a building block for synthesizing various derivatives that exhibit improved biological activity. The modification of the piperidine structure allows researchers to explore a wide range of pharmacological profiles.

Data Table: Synthesis of Derivatives

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antihistaminic | |

| Compound B | Structure B | Analgesic | |

| Compound C | Structure C | Antidepressant |

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to quantify piperidine derivatives in biological samples. Techniques such as HPLC and LC-MS have been employed to analyze the pharmacokinetics of NBP and its derivatives.

Case Study:

A study employed HPLC to assess the stability and degradation products of this compound under various conditions, providing insights into its shelf-life and storage requirements .

N-benzyl-4-methylpiperidine derivatives have been investigated for their interactions with various biological targets, including receptors involved in neurotransmission. The mechanism often involves modulation of neurotransmitter systems, which can lead to therapeutic effects in conditions such as anxiety and depression.

Example Mechanism:

The compound may act as an antagonist at specific receptors, helping to alleviate symptoms associated with anxiety disorders by regulating neurotransmitter release .

Mechanism of Action

The mechanism of action of N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Features | Similarity Score |

|---|---|---|---|---|---|

| N-Benzyl-4-methylpiperidine-4-carboxamide HCl | 1185300-85-9 | C₁₅H₂₁ClN₂O | 280.79 | 4-methylpiperidine, N-benzyl carboxamide | 0.98 (reference) |

| N-(4-Methylbenzyl)piperidine-4-carboxamide | 884497-60-3 | C₁₅H₂₀N₂O | 244.34 | 4-methylpiperidine, 4-methylbenzyl group | 0.98 |

| N-Benzyl-N-methylpiperidine-4-carboxamide HCl | 73415-59-5 | C₁₄H₁₉ClN₂O | 266.77 | N-methyl, N-benzyl, 4-piperidine carboxamide | 0.96 |

| N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide HCl | Not Available | C₁₆H₂₅ClN₂O | 302.83 | 3,4-dimethylbenzyl, 4-methylpiperidine | N/A |

| 4-(4-Methylbenzoyl)piperidine HCl | 42060-84-4 | C₁₃H₁₈ClNO | 239.74 | 4-methylbenzoyl group | N/A |

| N,4-Dimethyl-4-piperidinecarboxamide HCl | 1361114-96-6 | C₈H₁₇ClN₂O | 192.69 | N,4-dimethyl, carboxamide | N/A |

Key Observations :

- Substituent Effects : The target compound’s N-benzyl-4-methyl configuration distinguishes it from analogs like N-(4-Methylbenzyl)piperidine-4-carboxamide (CAS 884497-60-3), which has a methyl group on the benzyl ring rather than the piperidine nitrogen. This positional difference may influence receptor binding and solubility .

Receptor Affinity and Selectivity

- However, explicit pharmacological data are unavailable in the provided evidence.

- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl (CAS 1261233-16-2): The chloro substituent may enhance σ-1 receptor affinity compared to the methyl group in the target compound, as halogenated analogs often exhibit improved binding .

Biological Activity

N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound has the molecular formula . Its structure features a six-membered piperidine ring, which is known for its ability to interact with various biological targets through hydrogen bonding and lipophilic interactions. The presence of the benzyl and carboxamide functional groups enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in modulating neurotransmitter systems. Its interactions with various receptors suggest potential applications in treating neurological disorders. The compound may function as an antagonist or modulator at specific receptor sites, although detailed mechanisms remain to be fully elucidated.

Interaction Studies

Preliminary studies have focused on the compound's binding affinity to neurotransmitter receptors. Techniques such as radiolabeled ligand binding assays and electrophysiological recordings are employed to evaluate these interactions. The findings suggest that this compound may influence receptor activity significantly.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidine-4-carboxamide | Contains a methyl group instead of benzyl | Often used in studies related to pain management |

| 1-Benzylpiperidin-4-one | Lacks the carboxamide functional group | Known for psychoactive properties |

| N-Benzyl-N-methylpiperidine | Contains both benzyl and methyl groups | Exhibits distinct pharmacological profiles |

These compounds demonstrate varying degrees of biological activity, highlighting the unique positioning of this compound within this class.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of piperidine, including those with the benzyl moiety, exhibited significant antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activities, warranting further investigation .

- Antiviral Properties : Research has shown that piperidine derivatives can act as inhibitors of viral fusion processes. Specifically, compounds similar to this compound have been identified as potential inhibitors against influenza viruses, suggesting a promising avenue for antiviral drug development .

- Neuropharmacological Effects : Studies indicate that compounds within this chemical class can modulate neurotransmitter systems effectively. For instance, modifications of piperidine structures have led to improved binding affinities at cannabinoid receptors, which could translate into therapeutic applications for neurological conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4-methylpiperidine-4-carboxamide hydrochloride?

- Methodology : The compound can be synthesized via coupling reactions between 4-methylpiperidine-4-carboxylic acid derivatives and benzylamine, followed by hydrochloride salt formation. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane under nitrogen .

- Hydrochloride salt preparation : Treat the free base with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and light, which may degrade the compound .

Q. What analytical techniques are critical for structural characterization?

- Primary methods :

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry (e.g., as in COD entry 2230670 for a related piperidine derivative) .

- NMR spectroscopy : Use H and C NMR to verify substituent positions and purity .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Approach :

- Reproducibility checks : Replicate studies under standardized conditions (e.g., cell lines, dosage).

- Purity assessment : Use HPLC to rule out impurities (>98% purity required for pharmacological studies) .

- Mechanistic studies : Compare toxicity across in vitro (e.g., HEK293 cells) and in vivo (e.g., rodent models) systems to identify species-specific effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Key parameters :

- Solvent selection : Use DMF or THF for improved solubility of intermediates .

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency .

- DoE (Design of Experiments) : Vary temperature (40–80°C), stoichiometry, and reaction time to identify optimal conditions .

Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

- Protocol :

- Sample preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue .

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Validate linearity (1–100 µg/mL), LOD/LOQ, and recovery rates .

Q. What experimental designs are suitable for assessing stability under physiological conditions?

- Stress testing :

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Oxidative stress : Expose to H₂O₂ (3%) and analyze by TLC for byproduct formation .

Contradiction Analysis & Mechanistic Studies

Q. How to address discrepancies in reported receptor binding affinities?

- Strategies :

- Orthogonal assays : Compare radioligand binding (e.g., H-labeled assays) with functional assays (e.g., cAMP modulation) .

- Structural modeling : Use crystallographic data (e.g., COD 2230670) to perform molecular docking and identify binding site variations .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In silico methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.